GT1a Ganglioside sugar-β-NAc-Propargyl
Description
GT1a Ganglioside sugar-β-NAc-Propargyl is a synthetic derivative of GT1a ganglioside, a sialylated glycosphingolipid critical for neuronal signaling and cell adhesion. Its structure comprises a ceramide backbone linked to an oligosaccharide chain with three sialic acid residues (Neu5Ac) and a propargyl group attached via a β-N-acetylglucosamine (β-NAc) moiety . The chemical formula is C₅₉H₉₃N₄O₄₅Na₃, with a molecular weight of 1,647.33 g/mol .
The propargyl modification enables click chemistry applications, facilitating bioconjugation for diagnostic or therapeutic studies . GT1a gangliosides are implicated in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) and autoimmune disorders like Guillain-Barré syndrome (GBS), where anti-GT1a antibodies disrupt neuronal function .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Neu5Acα2-8Neu5Acα2-3Galβ1-3GalNAcβ1-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Ganglioside Derivatives
Structural and Functional Differences
Gangliosides are classified by their sialic acid count (e.g., GM, GD, GT for 1, 2, or 3 sialic acids). Below is a comparative analysis of GT1a Ganglioside sugar-β-NAc-Propargyl and related compounds:
*Estimated based on structural analogs.
Key Observations:
- Sialylation : GT1a and GT3 both have three sialic acids but differ in linkage patterns. GT1a’s α2-8 and α2-3 linkages are associated with neuronal signaling, while GT3’s consecutive α2-8 bonds may influence viral binding .
- Functional Groups : Propargyl derivatives (GT1a, GD1a, GT3) enable click chemistry, whereas biotinylated GM1 is suited for streptavidin-based assays .
Clinical and Research Relevance
- Autoimmune Disorders : GT1a-β-NAc-Propargyl is a target antigen in GBS, particularly in variants with ophthalmoplegia and bulbar palsy. Anti-GT1a antibodies cross-react with bacterial lipooligosaccharides (LOS) mimicking GT1a, triggering immune responses . In contrast, GD1a and GM1 antibodies are linked to motor neuropathy and acute inflammatory demyelination, respectively .
- Neurological Studies : GT1a’s role in synaptic plasticity distinguishes it from GD1b (inhibitory neurotransmission) and GM2 (lysosomal storage disorders) .
- Diagnostic Tools: Propargyl-modified gangliosides are used to detect autoantibodies via ELISA or microarray, with GT1a-β-NAc-Propargyl showing higher specificity for overlapping GBS/Miller Fisher syndrome cases compared to GD1a or GT1b .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
